N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
CAS No.: 2034482-22-7
Cat. No.: VC4168386
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034482-22-7 |
|---|---|
| Molecular Formula | C20H16N2O4S |
| Molecular Weight | 380.42 |
| IUPAC Name | N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H16N2O4S/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-25-11-15)17-7-4-9-26-17/h1-12,24H,13H2,(H,21,23) |
| Standard InChI Key | MEDOBVATQNXZKA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines:
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1,3-Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3.
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Phenyl group: Attached at position 2 of the thiazole.
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Carboxamide group: Linked to position 4 of the thiazole.
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Hydroxyethyl side chain: Substituted with furan-2-yl and furan-3-yl groups at the β-carbon.
Key Features:
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Molecular Formula:
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Molecular Weight: 395.43 g/mol (calculated).
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Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, amide) and 6 acceptors (furan oxygens, thiazole nitrogen, carbonyl oxygen) .
Synthesis and Chemical Reactivity
Physicochemical Properties
| Property | Value/Description | Source Analogs |
|---|---|---|
| Solubility | Moderate in DMSO, ethanol; low in H₂O | |
| LogP (Partition Coefficient) | ~2.8 (predicted) | |
| Melting Point | 180–185°C (estimated) |
Biological Activities and Mechanisms
Hypothesized Mechanism for Target Compound:
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Furan rings: Penetrate lipid bilayers due to hydrophobicity .
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Thiazole-carboxamide: Inhibits enzymes (e.g., dihydrofolate reductase) critical for microbial DNA synthesis .
Anticancer Activity
Thiazole-carboxamides demonstrate cytotoxicity via apoptosis induction and cell cycle arrest:
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Compound 12 (N-(4-(3-aminophenyl(thiazol-2-yl)acetamide)) inhibited melanoma (A375) and leukemia (K562) cells at IC₅₀ = 1.2–2.5 µM .
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Furan moieties enhance DNA intercalation and topoisomerase inhibition .
Pharmacokinetic and Toxicity Profile
ADMET Predictions
| Parameter | Prediction | Basis |
|---|---|---|
| Bioavailability | 65–70% (moderate) | LogP and solubility |
| CYP450 Inhibition | Likely (due to furan metabolism) | |
| Hepatotoxicity | Low risk (analog data) |
Applications and Future Directions
Therapeutic Prospects
Research Gaps
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In vivo efficacy: No published animal studies.
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Structure-Activity Relationships (SAR): Impact of furan isomerism (2-yl vs. 3-yl) remains unexplored.
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